molecular formula C16H17N3O3S2 B268843 N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

货号 B268843
分子量: 363.5 g/mol
InChI 键: VYVOHWASTHEPEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

作用机制

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation, which is necessary for downstream signaling in the B-cell receptor pathway. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been shown to have anti-inflammatory effects. In a study published in the journal Arthritis Research & Therapy, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit the production of pro-inflammatory cytokines in macrophages, which play a key role in the pathogenesis of rheumatoid arthritis.

实验室实验的优点和局限性

One of the main advantages of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell activation. Overall, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide represents a promising therapeutic option for the treatment of B-cell malignancies and other diseases associated with dysregulated B-cell function.

合成方法

The synthesis of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide involves several steps, including the preparation of the key intermediate 4-amino-N-(2-methoxyethyl)benzamide, which is then reacted with thienyl isocyanate and carbon disulfide to form the thienylcarbonyl isothiocyanate intermediate. This intermediate is then reacted with 4-amino-N-(2-methoxyethyl)benzamide to form the final product, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide.

科学研究应用

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in the journal Blood, N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide was shown to inhibit BTK activity and induce apoptosis in CLL cells, both in vitro and in vivo. Another study published in the journal Leukemia demonstrated the efficacy of N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide in the treatment of MCL, with significant tumor growth inhibition observed in mouse xenograft models.

属性

产品名称

N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide

分子式

C16H17N3O3S2

分子量

363.5 g/mol

IUPAC 名称

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O3S2/c1-22-9-8-17-14(20)11-4-6-12(7-5-11)18-16(23)19-15(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,17,20)(H2,18,19,21,23)

InChI 键

VYVOHWASTHEPEQ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

规范 SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。